1-(Pyridine-3-carbonyl)-1,4-diazepane
Overview
Description
Synthesis Analysis
The synthesis of “1-(Pyridine-3-carbonyl)-1,4-diazepane” involves complex organic reactions. A study reported the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study mentioned the synthesis of fluorinated pyridines, which are interesting due to their unusual physical, chemical, and biological properties .Molecular Structure Analysis
The molecular structure of “1-(Pyridine-3-carbonyl)-1,4-diazepane” is complex. It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .Chemical Reactions Analysis
The chemical reactions involving “1-(Pyridine-3-carbonyl)-1,4-diazepane” are complex and involve multiple steps. For example, a reaction of N1-(7-chloroquinolin-4-yl) ethane-1,2-diamine with 2,3,5,6-tetrafluoro-4-phenylsulphonyl pyridine in the presence of potassium carbonate in CH3CN, gave N1-(7-chloroquinolin-4-yl)-N2-(3,5,6-trifluoro-4-(phenylsulfonyl)pyridin-2-yl)ethane-1,2-diamine .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antimicrobial Agents : Researchers have explored derivatives of 1,4-diazepanes for their antimicrobial properties. These compounds could potentially serve as novel antibiotics or antifungal agents .
- Antiviral Compounds : Investigations into the antiviral activity of 1,4-diazepanes have revealed promising results. These molecules may inhibit viral replication or entry .
Neuroscience and Neuropharmacology
- GABA Receptor Modulation : Diazepane derivatives, including 1-(Pyridine-3-carbonyl)-1,4-diazepane, could interact with GABA receptors. GABAergic modulation plays a crucial role in anxiety and epilepsy management .
- Neuroprotective Effects : Some diazepane-based compounds exhibit neuroprotective properties, potentially mitigating neurodegenerative diseases .
Chemical Biology and Bioconjugation
- Bioorthogonal Chemistry : Researchers have used diazepane-containing compounds for bioorthogonal reactions. These reactions allow selective labeling of biomolecules in living systems .
- Protein-Protein Interaction Inhibitors : 1,4-diazepanes may serve as scaffolds for designing inhibitors targeting specific protein-protein interactions .
Radiopharmaceuticals and Imaging Agents
- 18F-Substituted Pyridines : The synthesis of 18F-substituted pyridines is of interest for PET imaging. These compounds can be used to visualize specific biological processes in vivo .
Materials Science and Catalysis
- Functional Materials : Diazepane derivatives could find applications in designing functional materials, such as sensors or catalysts .
Agrochemicals and Crop Protection
- Fluorinated Pyridines : Fluorine substitution in pyridine rings has been explored for agrochemical development. Fluorinated compounds often exhibit improved properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A related compound, 2-(3-{1-carboxy-5-[(6-[18f]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, has been reported to target the prostate-specific membrane antigen (psma) . PSMA is upregulated in prostate cancer epithelia and in the neovasculature of most solid tumors .
Mode of Action
It can be inferred from related compounds that it may interact with its target to initiate a series of biochemical reactions .
Biochemical Pathways
Related compounds have been shown to affect the fgfr signaling pathway . This pathway plays an essential role in various types of tumors, and abnormal activation of this pathway is associated with the progression and development of several cancers .
Pharmacokinetics
A related compound, [18f]dcfpyl, was produced in radiochemical yields of 36%-53% (decay corrected) and specific radioactivities of 340-480 ci/mmol . At 2 hours postinjection, 39.4 ± 5.4 percent injected dose per gram of tissue (%ID/g) was evident within the PSMA+ PC3 PIP tumor .
Result of Action
Related compounds have shown potent activities against fgfr1, 2, and 3 . In vitro, these compounds inhibited breast cancer 4T1 cell proliferation and induced apoptosis .
Action Environment
It is known that the efficacy of related compounds can be influenced by factors such as the presence of specific receptors and the physiological state of the cells .
properties
IUPAC Name |
1,4-diazepan-1-yl(pyridin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(10-3-1-4-13-9-10)14-7-2-5-12-6-8-14/h1,3-4,9,12H,2,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDXUZXAUSXXCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridine-3-carbonyl)-1,4-diazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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